disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate

Description

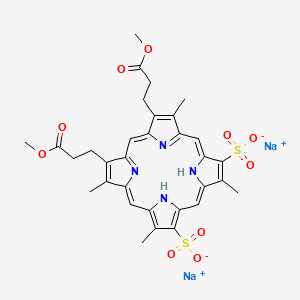

This compound is a disodium salt of a modified porphyrin derivative with a dihydroporphyrin core (chlorin-type structure). The macrocycle features 3,8,12,18-tetramethyl substituents, 13,17-bis(3-methoxy-3-oxopropyl) groups, and 2,7-disulfonate moieties. The sulfonate groups enhance water solubility, while the methoxy-3-oxopropyl chains introduce steric bulk and influence electronic properties. Its structure is analogous to naturally occurring porphyrins like protoporphyrin IX but differs in substituent patterns and oxidation states .

Properties

IUPAC Name |

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYSLQMGNLZPRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585934 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-78-3 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Dihydroporphyrin Core

- Starting material: Tetrapyrrolic macrocycles such as porphyrins or chlorins are used as precursors.

- Reduction: Partial hydrogenation or chemical reduction of the porphyrin to the 21,22-dihydroporphyrin is carried out under controlled conditions to preserve the macrocyclic integrity while reducing the double bond at the 21,22 position.

- Methylation: Introduction of methyl groups at positions 3, 8, 12, and 18 is achieved through electrophilic substitution using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.

Introduction of 3-Methoxy-3-oxopropyl Groups at Positions 13 and 17

- Functionalization: The bis-substitution at positions 13 and 17 with 3-methoxy-3-oxopropyl groups is typically performed via nucleophilic acyl substitution or esterification reactions.

- Reagents: Use of 3-methoxy-3-oxopropyl halides or activated esters (e.g., acid chlorides or anhydrides) under mild conditions to avoid degradation of the macrocycle.

- Conditions: Reactions are carried out in aprotic solvents such as dichloromethane or tetrahydrofuran, often with a base like triethylamine to scavenge generated acids.

Sulfonation at Positions 2 and 7

- Sulfonation process: Introduction of sulfonate groups is achieved by electrophilic aromatic substitution using sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.

- Control of regioselectivity: Reaction conditions (temperature, time, solvent) are optimized to selectively sulfonate positions 2 and 7 on the dihydroporphyrin ring.

- Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.

Purification and Isolation

- Techniques: The final compound is purified by chromatographic methods such as reversed-phase HPLC or ion-exchange chromatography to separate the disulfonated product from mono- or non-sulfonated impurities.

- Crystallization: Crystallization from aqueous or mixed solvents may be used to obtain the pure disodium salt form.

Representative Synthesis Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Partial reduction | H2, Pd/C or chemical reductant in inert solvent | 21,22-dihydroporphyrin core |

| 2 | Electrophilic methylation | Methyl iodide, base (e.g., K2CO3), solvent (DMF) | Methyl groups at 3,8,12,18 positions |

| 3 | Nucleophilic acylation | 3-methoxy-3-oxopropyl chloride, triethylamine | Bis-substitution at 13 and 17 with methoxy-oxopropyl |

| 4 | Sulfonation | Chlorosulfonic acid or SO3 complex, low temp | Sulfonation at 2 and 7 positions |

| 5 | Neutralization & salt formation | NaOH or Na2CO3 aqueous solution | Formation of disodium salt |

| 6 | Purification | HPLC, ion-exchange chromatography | Pure this compound |

Research Findings and Optimization Notes

- Reaction yields: Stepwise yields typically range from 60% to 85%, with the sulfonation step being most sensitive to conditions due to possible over-sulfonation or degradation.

- Regioselectivity: Careful control of sulfonation parameters is critical to ensure selective substitution at the 2 and 7 positions without affecting other reactive sites.

- Stability: The disodium salt form exhibits improved aqueous solubility and stability compared to the free acid form, facilitating handling and further applications.

- Scale-up considerations: Use of mild reagents and solvents compatible with large-scale synthesis has been reported in patent literature to improve safety and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different porphyrin derivatives.

Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.

Substitution: The sulfonate and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state porphyrins, while reduction can produce reduced porphyrin derivatives with altered electronic properties.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C32H32N4Na2O10S2

- Molecular Weight : Approximately 742.73 g/mol

- CAS Number : 58537-78-3

The compound features multiple functional groups that enhance its solubility and biological activity. Its structure allows for versatile interactions with biomolecules and integration into various applications.

Biological Applications

1. Photodynamic Therapy (PDT)

Deuteroporphyrin IX derivatives have been extensively studied as photosensitizers in PDT. These compounds can absorb light and subsequently produce reactive oxygen species (ROS) that induce cell death in targeted cancer cells. Research indicates that the specific substituents on the porphyrin ring can influence the efficacy of PDT.

Case Study : A study demonstrated that Deuteroporphyrin IX effectively targets tumor cells when activated by specific wavelengths of light, leading to significant tumor reduction in animal models .

2. Drug Delivery Systems

Due to its ability to form complexes with various drugs and biomolecules, this porphyrin derivative can be utilized in drug delivery systems. Its unique properties allow for targeted delivery mechanisms that enhance therapeutic outcomes while minimizing side effects.

Chemical Sensing Applications

Porphyrins are recognized for their ability to function as chemical sensors due to their reversible binding properties and catalytic activity. Disodium; 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate has been explored for:

1. Sensing Environmental Pollutants

This compound can be integrated into sensor arrays for detecting environmental pollutants such as heavy metals and organic compounds. The porphyrin's ability to undergo optical changes upon binding with target analytes enables sensitive detection methods.

Case Study : Research published in ACS Publications highlighted the use of porphyrins in chemical sensors capable of detecting trace amounts of pollutants in complex matrices .

Nanotechnology Applications

The unique properties of disodium; 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate make it an attractive candidate for applications in nanotechnology:

1. Nanocarriers for Drug Delivery

Nanoparticles modified with this porphyrin can serve as carriers for targeted drug delivery systems. The porphyrin's ability to absorb light enhances the activation of therapeutic agents within the nanoparticles.

2. Photothermal Therapy

In addition to PDT, this compound's photothermal properties can be utilized in therapies where localized heating is applied to destroy cancer cells or pathogens.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as proteins and enzymes. Its mechanism of action involves:

Binding to Proteins: The porphyrin ring can bind to proteins, altering their structure and function.

Generation of Reactive Oxygen Species (ROS): In photodynamic therapy, the compound generates ROS upon light activation, leading to cell death in targeted cancer cells.

Electron Transfer: Acts as an electron transfer agent in catalytic reactions, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and related porphyrin derivatives:

Research Findings

Solubility and Bioavailability: The disulfonate groups in the target compound confer superior aqueous solubility compared to PPIX-ED (amide-linked) and Ferroporphyrin (lipophilic) . This property is critical for biomedical applications like intravenous drug formulations. In contrast, the hydroxymethyl and ethenyl groups in the compound from reduce solubility but enhance reactivity in biosynthetic pathways .

Electronic Properties: The methoxy-3-oxopropyl chains in the target compound introduce electron-withdrawing effects, shifting its absorption spectrum to longer wavelengths (~650 nm) compared to PPIX-ED (~620 nm). This makes it more suitable for deep-tissue photodynamic therapy . Ferroporphyrins exhibit strong absorbance in the Soret band (~400 nm) due to metal coordination, which is absent in the non-metallated target compound .

Stability and Reactivity :

- The dihydroporphyrin core (chlorin) in the target compound is more resistant to photooxidation than porphyrins with fully conjugated macrocycles (e.g., PPIX-ED) .

- PPIX-ED’s divinyl groups increase susceptibility to radical-mediated degradation, limiting its utility in long-term applications .

Functional Applications: The target compound’s sulfonate groups enable covalent conjugation to nanoparticles or proteins, a feature exploited in targeted cancer therapies . Ferroporphyrins are indispensable in oxygen-binding proteins (e.g., hemoglobin), whereas the target compound’s lack of a metal center restricts its role in redox catalysis .

Biological Activity

Disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate is a complex porphyrin compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the porphyrin family, characterized by a cyclic structure composed of four pyrrole units interconnected by methine bridges. The presence of sulfonate groups enhances its solubility in aqueous environments, making it suitable for various biological applications.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Chemical Formula | C₃₁H₄₁N₄O₈S₂ |

| Molecular Weight | 685.84 g/mol |

| Solubility | Water-soluble due to sulfonate groups |

| Absorption Spectrum | Typically shows strong absorption in the visible range |

Antioxidant Properties

Research indicates that porphyrins exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. This activity is critical for protecting cells from oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Antimicrobial Activity

Several studies have reported that porphyrin derivatives possess antimicrobial properties. The compound's ability to generate reactive oxygen species (ROS) upon light activation suggests potential applications in photodynamic therapy (PDT) for treating bacterial infections.

Anticancer Activity

Porphyrins have been extensively studied for their anticancer properties. The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro studies showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.

- Mechanism : The mechanism involves the generation of singlet oxygen upon light activation, leading to cell death.

Table 2: Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines |

The biological activity of this compound can be attributed to several mechanisms:

- Photodynamic Mechanism : Upon irradiation with light at specific wavelengths, the compound generates ROS that can damage cellular components.

- DNA Interaction : Studies suggest that porphyrins can intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Recent Advances and Future Directions

Recent advancements in nanotechnology have enabled the development of nanoparticle formulations incorporating this porphyrin compound for targeted drug delivery systems. These systems aim to enhance the bioavailability and therapeutic efficacy of the compound while minimizing side effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the structural identity of this porphyrin derivative?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₃₂H₃₂N₄Na₂O₁₀S₂; MW 742.727) . Pair with ¹H/¹³C NMR to resolve substituent positions (e.g., methyl groups at positions 3,8,12,18 and sulfonate groups at 2,7). UV-Vis spectroscopy can validate π-π* transitions characteristic of porphyrin macrocycles . Elemental analysis further verifies purity.

Q. How can researchers optimize the synthesis of this compound to address low yields in esterification steps?

- Methodology : Compare esterification protocols from analogous porphyrin syntheses. For example, glyco-substituted tetrapyrroles (e.g., calix[4]phyrins) use controlled microwave-assisted reactions to enhance esterification efficiency . Adjust reaction stoichiometry (e.g., molar ratios of methoxy-oxopropyl precursors) and employ anhydrous conditions to minimize hydrolysis side reactions .

Advanced Research Questions

Q. What spectroscopic techniques resolve contradictions in electron-transfer properties reported for substituted porphyrins?

- Methodology : Conduct time-resolved fluorescence spectroscopy to measure excited-state lifetimes, as sulfonate groups may alter electron density. Compare with deuteroporphyrin IX derivatives (e.g., dimethyl ester disodium salts) to isolate substituent effects . Electrochemical studies (cyclic voltammetry) can quantify redox potentials, clarifying discrepancies in literature .

Q. How does this compound’s sulfonate substitution pattern influence its applicability in chemical sensing?

- Methodology : Test its integration into conjugated polymer (CP)-based sensors. The sulfonate groups enhance water solubility, enabling aqueous-phase detection. Fluorescence quenching assays with nitroaromatics or heavy metals (e.g., Hg²⁺) can benchmark sensitivity against non-sulfonated porphyrins (e.g., PPIX-ED in Fig 2 of ). Surface plasmon resonance (SPR) studies quantify binding kinetics .

Q. What strategies mitigate aggregation-induced spectral shifts in aqueous environments?

- Methodology : Introduce steric hindrance via methoxy-oxopropyl groups (positions 13,17) to reduce π-stacking. Compare aggregation behavior with coproporphyrinogen III derivatives using dynamic light scattering (DLS) and atomic force microscopy (AFM) . Solvent tuning (e.g., DMSO-water mixtures) or micellar encapsulation (e.g., SDS) may stabilize monomeric forms .

Data Contradiction Analysis

Q. Why do studies report conflicting fluorescence quantum yields for structurally similar porphyrins?

- Analysis : Discrepancies arise from substituent positioning (e.g., sulfonate vs. propionate groups) and solvent polarity. For example, coproporphyrin I derivatives show lower yields in polar solvents due to enhanced non-radiative decay . Standardize measurement conditions (e.g., excitation wavelength, solvent) and use reference dyes (e.g., fluorescein) for calibration .

Experimental Design Tables

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.